3-Aminomethyl-1-benzhydrylazetidine
Overview
Description
3-Aminomethyl-1-benzhydrylazetidine is a compound of interest in the field of organic chemistry due to its potential applications in pharmaceuticals and material science. The structure of the compound includes an azetidine ring, which is a four-membered nitrogen-containing ring, substituted with a benzhydryl group and an aminomethyl group. This structure is relevant for the synthesis of bioactive molecules and can serve as an intermediate in the development of various chemical entities.
Synthesis Analysis
The synthesis of 3-Aminomethyl-1-benzhydrylazetidine has been streamlined in recent research. A notable method involves the reaction of commercially available 1-benzhydrylazetidin-3-ol with methanesulfonyl chloride in the presence of triethylamine in acetonitrile. This reaction produces a mesylate intermediate, which is then treated with ammonium hydroxide/isopropanol to yield the target compound as a mono acetate salt with a high yield of 72–84% . This two-step synthesis is efficient and provides a reliable route to the desired azetidine derivative.
Molecular Structure Analysis
The molecular structure of 3-Aminomethyl-1-benzhydrylazetidine is characterized by the presence of an azetidine ring, which is known for its strained cyclic structure that can impart unique reactivity patterns. The benzhydryl group attached to the azetidine ring is a bulky substituent that can influence the compound's steric properties and reactivity. The aminomethyl group provides a site for further functionalization and can participate in various chemical reactions due to its nucleophilic nature.
Chemical Reactions Analysis
Azetidine derivatives, including 3-Aminomethyl-1-benzhydrylazetidine, can undergo a variety of chemical reactions. For instance, the aminomethyl group can be involved in substitution reactions, where it can be replaced by other functional groups or participate in the formation of larger, more complex structures. The azetidine ring itself can be involved in ring-opening reactions under certain conditions, providing access to linear or differently substituted cyclic compounds. The specific reactivity of 3-Aminomethyl-1-benzhydrylazetidine would depend on the reaction conditions and the presence of other reactive groups in the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Aminomethyl-1-benzhydrylazetidine are influenced by its molecular structure. The azetidine ring's strain can affect its boiling point, melting point, and solubility in various solvents. The presence of the benzhydryl group can increase the compound's hydrophobicity, while the aminomethyl group can contribute to its basicity and solubility in polar solvents. These properties are crucial for the compound's handling, storage, and application in chemical synthesis.
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Process : An efficient two-step synthesis process of 3-amino-1-benzhydrylazetidine has been developed. This process involves the reaction of commercially available 1-benzhydrylazetidin-3-ol with methanesulfonyl chloride, followed by treatment with ammonium hydroxide/isopropanol, yielding the compound as mono acetate salt (Li et al., 2006).
- Improved Synthesis for Pharmaceutical Moiety : An improved one-pot, multikilogram-scale synthesis process for 1-benzhydrylazetidin-3-ol, a pharmaceutically important moiety, has been developed. This process is high-yielding and chromatography-free (Reddy et al., 2010).
Applications in Organic Chemistry
- Hydroamination Catalyst : It serves as an ammonia equivalent in the dimethyltitanocene-catalyzed intermolecular hydroamination of alkynes. The primary formed imines can be hydrogenated to the corresponding primary amines using Pd/C as a catalyst (Haak et al., 2000).
- Pseudopeptide Synthesis : 3-Aminomethyl-1-benzhydrylazetidine is utilized in the synthesis of novel amino acids like 4-Amino-3-(aminomethyl)benzoic acid, which are promising for the construction of peptidomimetics and as scaffolds in combinatorial chemistry (Pascal et al., 2000).
- Ring Transformation : It acts as a building block for stereochemically defined 2-(aminomethyl)-1-aminocyclopropanecarboxylic acid derivatives through ring transformation of substituted aziridines (De Brabandere et al., 2014).
Biochemical and Biological Aspects
- Genotoxicity Studies : Related compounds like benzidine and its analogues have been studied for DNA-damaging capacities in human lymphocytes, providing insights into the genotoxic potential of structurally similar compounds (Chen et al., 2003).
- Histidine Interaction Studies : The interaction of histidine, an amino acid, with various molecules including benzhydrylamine, provides insights into the multiple roles of histidine in protein interactions, which can be relevant in the study of similar compounds (Liao et al., 2013).
Catalytic Applications
- Catalytic Functionalization : Studies have explored the role of palladium in catalytic enantioselective C-H functionalization using monoprotected amino acid ligands, providing insights into potential catalytic applications of related compounds (Plata et al., 2017).
properties
IUPAC Name |
(1-benzhydrylazetidin-3-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2/c18-11-14-12-19(13-14)17(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,14,17H,11-13,18H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KISVATOISQDZJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70434590 | |
Record name | 1-[1-(Diphenylmethyl)azetidin-3-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70434590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Aminomethyl-1-benzhydrylazetidine | |
CAS RN |
36476-88-7 | |
Record name | 1-(Diphenylmethyl)-3-azetidinemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36476-88-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[1-(Diphenylmethyl)azetidin-3-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70434590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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